(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol
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Overview
Description
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C5H9BO4. It is a boronic acid ester and belongs to the class of aliphatic cyclic structures. The compound is characterized by a bicyclic structure containing boron, oxygen, and carbon atoms. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,3-dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic esters
Scientific Research Applications
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with oxygen, nitrogen, and other electron-donating atoms, leading to the formation of stable adducts. These interactions are crucial in its applications in catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane): Similar structure but contains phosphorus instead of boron.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a methyl group and has similar chemical properties
Uniqueness
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is unique due to its boron content, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring boron-containing compounds, such as in organic synthesis and materials science .
Properties
CAS No. |
63185-97-7 |
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Molecular Formula |
C5H9BO4 |
Molecular Weight |
143.94 g/mol |
IUPAC Name |
2,6,7-trioxa-1-borabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C5H9BO4/c7-1-5-2-8-6(9-3-5)10-4-5/h7H,1-4H2 |
InChI Key |
MPZKIPMWNDXTNE-UHFFFAOYSA-N |
Canonical SMILES |
B12OCC(CO1)(CO2)CO |
Origin of Product |
United States |
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